N'-(3-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-(3-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic organic compound featuring a central ethanediamide backbone linked to a 3-methoxyphenyl group and a piperidine ring substituted with a thiophene-2-sulfonyl moiety.
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-28-17-8-4-6-15(14-17)22-20(25)19(24)21-11-10-16-7-2-3-12-23(16)30(26,27)18-9-5-13-29-18/h4-6,8-9,13-14,16H,2-3,7,10-12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLVGXVJXICEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves coupling the methoxyphenyl group with the piperidine-thiophene intermediate under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(3-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N’-(3-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N’-(3-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Piperidine and Sulfonyl Groups
Compound 1 : N'-(4-ethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide (CAS 898368-86-0)
- Structure : Differs from the target compound by substituting the 3-methoxyphenyl group with a 4-ethylphenyl group.
- Molecular Formula : C₂₁H₂₇N₃O₄S₂ (MW: 449.6).
- Key Features : The ethyl group at the para position of the phenyl ring may enhance lipophilicity compared to the methoxy group in the target compound. This could influence pharmacokinetic properties such as membrane permeability .
Compound 2 : N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] (EP 2 881 393 B1)
- Structure : A dimeric analog with two thiophene-2-carboxamide units linked via a pentane chain. The 3-methoxybenzyl groups mirror the methoxyphenyl moiety in the target compound.
- Synthesis : Uses lithium bis(trimethylsilyl)amide and 3-methoxybenzylbromide, contrasting with the reductive amination methods seen in piperidine derivatives .
Compound 3 : 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (TCI Chemicals)
- Structure : Shares a methoxyphenyl group but replaces the piperidine-thiophene sulfonyl unit with a methylsulfonyl-ethylamine chain.
- Applications : Likely explored for CNS activity due to its structural similarity to psychoactive sulfonamides .
Functional Group Analysis
Piperidine Derivatives
- Target Compound: The piperidine ring is substituted with a thiophene-2-sulfonyl group at position 1.
- Comparison :
- describes N-phenyl-N-(piperidin-4-yl)propionamide derivatives synthesized via sodium triacetoxyborohydride-mediated reductive amination. These lack the thiophene sulfonyl group but share piperidine-amide linkages, suggesting divergent biological targets .
- highlights a piperidin-4-amine derivative with a trifluoroethoxy-pyridinylmethoxy group, emphasizing how substitutions on the piperidine ring influence anticancer activity .
Aromatic Substitutions
- 3-Methoxyphenyl vs. 4-Ethylphenyl: The methoxy group at the meta position (target compound) may confer different electronic and steric effects compared to the ethyl group at the para position (Compound 1).
Biological Activity
N'-(3-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Chemical Structure
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| PC-3 (Prostate) | 20 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It modulates receptors associated with apoptosis pathways, enhancing programmed cell death in malignant cells.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in a xenograft model demonstrated a significant reduction in tumor size compared to control groups. The study utilized a dosage regimen that highlighted the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential role in overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
